3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound featuring a pyrrolidine ring, an oxazolidine-2,4-dione moiety, and a 2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic synthesis
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihalide. For instance, 1,4-dibromobutane can react with an amine under basic conditions to form the pyrrolidine ring.
Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride (AlCl3).
Formation of Oxazolidine-2,4-dione: The oxazolidine-2,4-dione moiety can be synthesized by reacting an amino acid derivative with a carbonyl compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a strong base or catalyst.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the fluorophenyl group, which is known to enhance the bioactivity of many drugs. It could be investigated for potential use as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. The oxazolidine-2,4-dione moiety is found in several drugs with antimicrobial and anticancer activities, suggesting that this compound might have similar applications.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione would depend on its specific biological target. Generally, the fluorophenyl group can enhance binding affinity to proteins, while the oxazolidine-2,4-dione moiety can interact with active sites of enzymes, potentially inhibiting their activity. The pyrrolidine ring may contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(3-(2-Chlorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- 3-(1-(3-(2-Bromophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- 3-(1-(3-(2-Methylphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
Uniqueness
The presence of the fluorine atom in 3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione makes it unique compared to its analogs with different halogen substitutions. Fluorine can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and metabolic stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c17-13-4-2-1-3-11(13)5-6-14(20)18-8-7-12(9-18)19-15(21)10-23-16(19)22/h1-4,12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUJCOPSUPBUNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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